molecular formula C27H22N2O4 B5602801 2-[3-(2,3-Dimethoxyphenyl)-4-phenyl-3,4-dihydropyridazin-6-yl]indene-1,3-dione

2-[3-(2,3-Dimethoxyphenyl)-4-phenyl-3,4-dihydropyridazin-6-yl]indene-1,3-dione

Cat. No.: B5602801
M. Wt: 438.5 g/mol
InChI Key: DQILQMCELXQZLN-UHFFFAOYSA-N
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Description

2-[3-(2,3-Dimethoxyphenyl)-4-phenyl-3,4-dihydropyridazin-6-yl]indene-1,3-dione is a useful research compound. Its molecular formula is C27H22N2O4 and its molecular weight is 438.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[6-(2,3-dimethoxyphenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione is 438.15795719 g/mol and the complexity rating of the compound is 778. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biogenetic-Like Synthesis

Research involving similar molecular structures, such as the synthesis of perloline derivatives, demonstrates the potential for innovative synthetic routes and applications in creating complex organic compounds. For example, Duong, Prager, and Were (1983) explored a 'biogenetic-like' synthesis involving key structural components reminiscent of the query compound, highlighting techniques that could be applied to synthesize and study the compound Duong, T., Prager, R., & Were, S. (1983).

Photoluminescent Materials

The development of photoluminescent materials using conjugated polymers, which include structural motifs related to the query compound, suggests potential applications in electronics and photonics. Beyerlein and Tieke (2000) synthesized photoluminescent conjugated polymers incorporating pyrrolo[3,4-c]pyrrole units, indicative of the versatility and functional applications of compounds with similar structural features Beyerlein, T., & Tieke, B. (2000).

Organic Synthesis and Characterization

The synthesis and characterization of organic compounds, such as those described by Asiri and Khan (2011), provide a framework for understanding the reactivity and properties of the compound . Their work on synthesizing novel compounds through specific reactions offers insights into methodologies that could be relevant for exploring the applications of "2-[6-(2,3-dimethoxyphenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione" Asiri, A. M., & Khan, S. A. (2011).

Advanced Materials and Chemical Reactions

The exploration of advanced materials and their synthesis, such as the development of 1,5-benzothiazepines containing specific functional groups by Chhakra et al. (2019), underscores the potential for the compound to be utilized in creating novel materials with specific properties. This research outlines a successful synthesis strategy that could inspire similar approaches for the compound of interest Chhakra, S., Mukherjee, A., Singh, H., & Chauhan, S. (2019).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve studying its interactions with biological molecules, its effects on biological pathways, and its overall effects on the organism .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties .

Properties

IUPAC Name

2-[3-(2,3-dimethoxyphenyl)-4-phenyl-3,4-dihydropyridazin-6-yl]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O4/c1-32-22-14-8-13-19(27(22)33-2)24-20(16-9-4-3-5-10-16)15-21(28-29-24)23-25(30)17-11-6-7-12-18(17)26(23)31/h3-15,20,23-24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQILQMCELXQZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2C(C=C(N=N2)C3C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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